molecular formula C12H18N2O4 B12283506 4-Oxo-4,5,6,7-tetrahydro-indazole-1-carboxylic acid tert-butyl ester hydrate

4-Oxo-4,5,6,7-tetrahydro-indazole-1-carboxylic acid tert-butyl ester hydrate

Cat. No.: B12283506
M. Wt: 254.28 g/mol
InChI Key: BPNHJBXGSCMMQE-UHFFFAOYSA-N
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Description

4-Oxo-4,5,6,7-tetrahydro-indazole-1-carboxylic acid tert-butyl ester hydrate is a chemical compound with the molecular formula C12H16N2O3. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of other complex molecules and has significant relevance in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5,6,7-tetrahydro-indazole-1-carboxylic acid tert-butyl ester hydrate typically involves the reaction of indazole derivatives with tert-butyl esters under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to ensure the formation of the ester hydrate. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process often includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5,6,7-tetrahydro-indazole-1-carboxylic acid tert-butyl ester hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced to yield corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Oxo-4,5,6,7-tetrahydro-indazole-1-carboxylic acid tert-butyl ester hydrate has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4,5,6,7-tetrahydro-indazole-1-carboxylic acid tert-butyl ester hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4,5,6,7-tetrahydro-indazole-1-carboxylic acid: A closely related compound with similar chemical properties.

    tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate: Another similar compound with slight variations in its structure.

Uniqueness

4-Oxo-4,5,6,7-tetrahydro-indazole-1-carboxylic acid tert-butyl ester hydrate is unique due to its specific ester hydrate form, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

tert-butyl 4,4-dihydroxy-6,7-dihydro-5H-indazole-1-carboxylate

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)18-10(15)14-9-5-4-6-12(16,17)8(9)7-13-14/h7,16-17H,4-6H2,1-3H3

InChI Key

BPNHJBXGSCMMQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(CCC2)(O)O

Origin of Product

United States

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